

assessing the off-target profile of (1S,2S)-ML-SI3

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Compound of Interest		
Compound Name:	(1S,2S)-ML-SI3	
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An indispensable aspect of preclinical drug development and molecular probe validation is the meticulous assessment of a compound's off-target profile. This guide provides a comparative analysis of the off-target characteristics of **(1S,2S)-ML-SI3**, a modulator of the Transient Receptor Potential Mucolipin (TRPML) channel family. For a comprehensive evaluation, its profile is compared with its stereoisomer, (1R,2R)-ML-SI3, and ML204, an inhibitor of the TRPC4 and TRPC5 channels. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting chemical tools for their studies.

(1S,2S)-ML-SI3 is recognized as an activator of TRPML2 and TRPML3, and a potent inhibitor of TRPML1.[1] Understanding its interactions with unintended biological targets is crucial for interpreting experimental results accurately and anticipating potential adverse effects.

Comparative Off-Target Activity

To contextualize the selectivity of **(1S,2S)-ML-SI3**, this section presents its activity alongside (1R,2R)-ML-SI3 and ML204. While specific off-target screening panel data for the ML-SI3 isomers is not publicly available, the comparison with ML204, for which broader selectivity data exists, highlights the importance of such profiling.

Table 1: On-Target Activity of (1S,2S)-ML-SI3 and Comparators



Compound	Primary Target(s)	Mode of Action	IC50 / EC50 (μM)
(1S,2S)-ML-SI3	TRPML1	Inhibitor	IC50: 5.9[1]
TRPML2	Activator	EC50: 2.7[1]	
TRPML3	Activator	EC50: 10.8[1]	_
(1R,2R)-ML-SI3	TRPML1	Inhibitor	IC50: 1.6[2]
TRPML2	Inhibitor	IC50: 2.3[2]	
TRPML3	Inhibitor	IC50: 12.5[2]	_
ML204	TRPC4	Inhibitor	IC50: 0.96 (fluorescent assay), 2.6 (electrophysiology)[3]
TRPC5	Inhibitor	~9-fold less potent than on TRPC4[3]	

Table 2: Selectivity Profile of ML204 Against Other TRP Channels and Ion Channels

Target	Activity	Fold Selectivity vs. TRPC4
TRPC6	Inhibitor	19-fold[3]
TRPC3	Inhibitor	~9-fold[3]
TRPV, TRPA, TRPM channels	No significant block	-
Voltage-gated Na+, K+, Ca2+ channels	No significant block	-

Methodologies for Off-Target Profiling

Comprehensive off-target profiling typically involves screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. Below are detailed protocols for two common types of screening.



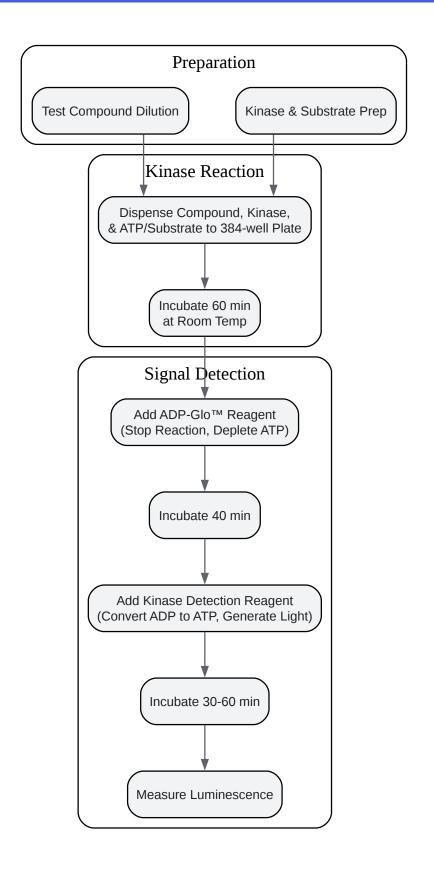
Kinase Selectivity Profiling

Kinase panels are used to assess the promiscuity of a compound against the human kinome. A common method is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

- Compound Preparation: The test compound, (1S,2S)-ML-SI3, is serially diluted to create a range of concentrations for IC50 determination. A single high concentration (e.g., 10 μM) is often used for initial screening.
- Assay Plate Setup: In a 384-well plate, 1 μL of the compound dilution is added to the appropriate wells.
- Kinase Reaction Initiation: 2 μL of Kinase Working Stock (containing one of the kinases from the panel) is added to each well, followed by 2 μL of the corresponding ATP/Substrate Working Stock.[4]
- Incubation: The plate is incubated for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[4]
- Reaction Termination and ADP Detection: 5 µL of ADP-Glo™ Reagent is added to each well
 to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40minute incubation at room temperature.
- Luminescence Generation: 10 μL of Kinase Detection Reagent is added to each well. This
 reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a
 luciferase/luciferin reaction to produce light. The plate is incubated for another 30-60
 minutes.
- Data Acquisition: The luminescent signal is measured using a plate reader. The signal
 intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis: The percentage of inhibition is calculated relative to vehicle (DMSO) controls.
 For dose-response curves, IC50 values are determined by fitting the data to a suitable model.





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Caption: Workflow for a typical kinase selectivity profiling experiment using an ADP-Glo assay.



General Safety Screening Panels

Safety screening panels, such as the SafetyScreen44, assess the activity of a compound against a broad range of targets known to be associated with adverse drug reactions.[5][6] These panels typically include a mix of binding and enzymatic assays.

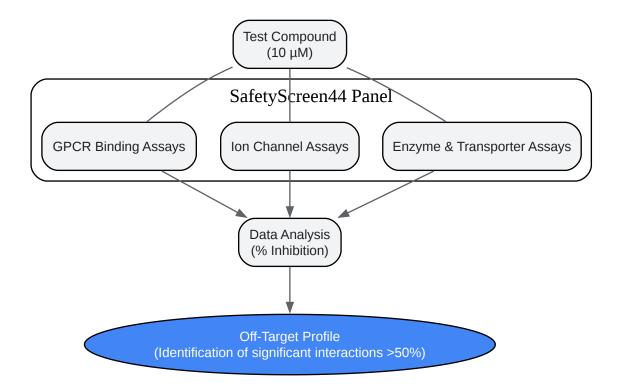
Experimental Protocol: SafetyScreen44 Panel

- Compound Submission: The test compound is provided at a stock concentration of 10 mM in DMSO.[6]
- Assay Concentration: The compound is typically screened at a final concentration of 10 μM in duplicate.[7]
- Assay Execution: A battery of 44 different assays is performed. These can be broadly categorized:
 - Receptor Binding Assays: The ability of the test compound to displace a specific radiolabeled ligand from its receptor is measured. A decrease in radioactivity bound to the receptor preparation in the presence of the test compound indicates binding.
 - Enzyme Activity Assays: The effect of the test compound on the activity of a specific enzyme is measured. This is often done by monitoring the conversion of a substrate to a product, which may be detected by fluorescence, luminescence, or radioactivity.[7]

Data Analysis:

- For binding assays, results are expressed as the percent inhibition of the binding of the radiolabeled ligand.
- For enzyme assays, results are expressed as the percent inhibition of control enzyme activity.
- A result showing greater than 50% inhibition is generally considered a significant interaction, while inhibition between 25% and 50% may be considered a weak to moderate effect.[7]





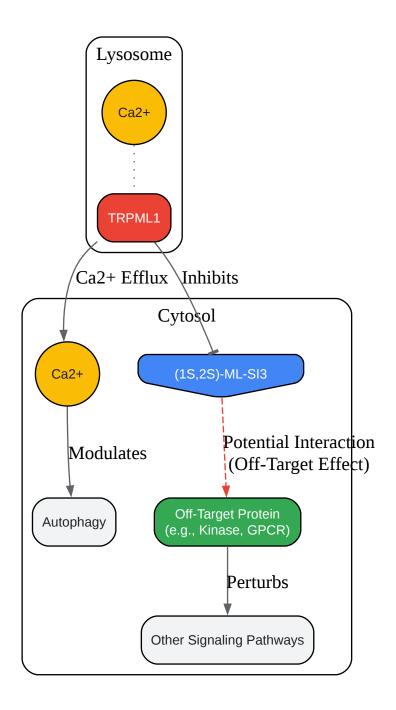
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Caption: Logical workflow for assessing the off-target profile using a general safety screening panel.

Signaling Pathway Context

(1S,2S)-ML-SI3 modulates TRPML channels, which are crucial for lysosomal function. These channels are involved in Ca2+ release from lysosomes, a process that influences a variety of downstream cellular events, including autophagy. An off-target interaction could perturb other signaling pathways, leading to confounding experimental results.





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Caption: Simplified signaling context for **(1S,2S)-ML-SI3**, highlighting on-target and potential off-target effects.

In conclusion, while **(1S,2S)-ML-SI3** is a valuable tool for studying TRPML channel function, a thorough assessment of its off-target profile is essential for the robust interpretation of research findings. Comparing its activity with stereoisomers and other TRP channel modulators, and



utilizing comprehensive screening panels, will provide a clearer picture of its selectivity and potential confounding effects.

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